molecular formula C9H12N2 B039891 1,2,3,4-Tetrahydroisoquinolin-5-amine CAS No. 115955-90-3

1,2,3,4-Tetrahydroisoquinolin-5-amine

Cat. No.: B039891
CAS No.: 115955-90-3
M. Wt: 148.2 g/mol
InChI Key: ZSHCQIHYOFRGNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4-Tetrahydroisoquinolin-5-amine is a privileged chemical scaffold of significant interest in medicinal chemistry and neuroscience research. This aromatic amine, which incorporates the core structure of 1,2,3,4-tetrahydroisoquinoline, serves as a key synthetic intermediate and a versatile building block for the development of novel pharmacologically active compounds. Its primary research value lies in its potential to interact with various neurotransmitter systems. Researchers utilize this compound to synthesize and investigate ligands for a range of central nervous system (CNS) targets, including serotonin receptors (e.g., 5-HT2A), dopamine receptors, and trace amine-associated receptors (TAARs). The mechanism of action for derivatives of this scaffold is often linked to receptor agonism or antagonism, modulating neuronal signaling pathways. This makes it an indispensable tool for probing the pathophysiology of neuropsychiatric disorders such as depression, anxiety, and schizophrenia, and for the rational design of next-generation psychoactive therapeutics. Furthermore, its structural motif is being explored in oncology research for developing novel kinase inhibitors. Supplied with detailed analytical data (including HPLC, NMR, and MS) to ensure identity and purity, this compound is intended to provide a reliable foundation for high-impact scientific discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4-tetrahydroisoquinolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-3,11H,4-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSHCQIHYOFRGNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50584421
Record name 1,2,3,4-Tetrahydroisoquinolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115955-90-3
Record name 1,2,3,4-Tetrahydroisoquinolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-1,2,3,4-tetrahydroisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 1,2,3,4 Tetrahydroisoquinolin 5 Amine and Its Analogs

Classical and Modern Approaches to the Tetrahydroisoquinoline Core

The construction of the tetrahydroisoquinoline core has been a subject of extensive research for over a century. Several classical name reactions form the foundation of THIQ synthesis, and these have been continuously refined and adapted with modern techniques to improve efficiency, scope, and stereoselectivity.

Pictet-Spengler Condensation and its Variants

The Pictet-Spengler reaction, first reported in 1911, is a cornerstone in the synthesis of tetrahydroisoquinolines nih.govwikipedia.orgname-reaction.com. The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to yield the THIQ ring system wikipedia.orgname-reaction.comnrochemistry.com. For the synthesis of 1,2,3,4-tetrahydroisoquinolin-5-amine, the requisite starting material would be 2-(3-aminophenyl)ethan-1-amine or a protected derivative. The aromatic amino group directs the cyclization to the C6 position relative to the ethylamine side chain, resulting in the desired 5-amino substitution pattern on the final THIQ product.

The reaction is typically carried out under acidic conditions, often with heating wikipedia.org. However, modern variants have demonstrated that the reaction can proceed in aprotic media, sometimes even without an acid catalyst, leading to improved yields wikipedia.org. The choice of the carbonyl component allows for the introduction of a substituent at the C-1 position of the tetrahydroisoquinoline ring.

Table 1: Examples of Pictet-Spengler Reactions for Tetrahydroisoquinoline Synthesis

Amine SubstrateCarbonyl SubstrateCatalyst/ConditionsProductReference
β-phenylethylamineDimethoxymethaneHydrochloric acid1,2,3,4-Tetrahydroisoquinoline (B50084) nih.gov
TryptamineAldehydeTrifluoroacetic acid (TFA)Tetrahydro-β-carboline nih.gov
2-(3-hydroxy-4-methoxyphenyl)-ethylamineVarious aldehydes(R)-TRIP / (S)-BINOL1-Substituted THIQs rsc.org

This table presents generalized examples of the Pictet-Spengler reaction to illustrate the scope of the methodology.

Bischler-Napieralski Cyclization

The Bischler-Napieralski reaction is another classical method for the synthesis of isoquinoline (B145761) derivatives wikipedia.orgorganic-chemistry.org. This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to form a 3,4-dihydroisoquinoline (B110456) intermediate rsc.orgwikipedia.orgorganic-chemistry.org. Subsequent reduction of this imine intermediate furnishes the desired 1,2,3,4-tetrahydroisoquinoline rsc.org.

To synthesize this compound using this method, one would start with N-(2-(3-nitrophenyl)ethyl)acetamide. The nitro group is a common precursor to the amino group. The Bischler-Napieralski cyclization of this substrate would yield a 5-nitro-3,4-dihydroisoquinoline, which can then be reduced in a single step (both the imine and the nitro group) or sequentially to afford the target 5-aminotetrahydroisoquinoline. The reaction is most effective when the aromatic ring is activated with electron-donating groups rsc.org.

Multicomponent Reactions (MCRs) for Scaffold Construction

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial parts of all starting materials, have emerged as powerful tools for the rapid construction of complex molecular scaffolds acs.orgresearchgate.netnih.gov. Several MCRs have been developed for the synthesis of the tetrahydroisoquinoline core researchgate.net.

One such example involves a one-pot synthesis of novel N-alkyl substituted-6-amino-7-nitro-8-aryl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile derivatives. This reaction proceeds via a sequence of Knoevenagel condensation, Michael addition, and Thorpe–Ziegler cyclization rsc.org. While this specific example does not directly yield the target compound, it highlights the potential of MCRs to rapidly generate highly functionalized THIQ derivatives that could be further elaborated to this compound.

Reductive Amination Strategies

Reductive amination is a versatile method for the formation of amines from carbonyl compounds and ammonia or primary or secondary amines wikipedia.orgharvard.edumasterorganicchemistry.com. Intramolecular reductive amination can be a powerful strategy for the synthesis of cyclic amines, including tetrahydroisoquinolines. This approach typically involves a precursor that contains both an amine and a carbonyl group (or a group that can be converted to a carbonyl) in a suitable position for cyclization.

For the synthesis of the 1,2,3,4-tetrahydroisoquinoline scaffold, a suitable precursor would be a 2-(2-aminoethyl)benzaldehyde derivative. The intramolecular reductive amination of this intermediate would lead to the formation of the THIQ ring. To obtain the 5-amino derivative, the starting benzaldehyde would need to incorporate an amino or nitro group at the meta-position relative to the acetaldehyde side chain.

Friedel-Crafts Acylation Approaches

Intramolecular Friedel-Crafts acylation is a classic method for the formation of cyclic ketones organic-chemistry.org. This reaction can be adapted for the synthesis of the tetrahydroisoquinoline core. The strategy involves the acylation of a β-phenylethylamine derivative with a suitable acylating agent, followed by an intramolecular Friedel-Crafts cyclization to form a dihydroisoquinolinone. Subsequent reduction of the amide and any other reducible groups would yield the desired tetrahydroisoquinoline.

For the synthesis of this compound, a 2-(3-aminophenyl)ethylamine derivative would be the starting material. Acylation followed by cyclization would lead to a 5-amino-1,2,3,4-tetrahydroisoquinolin-1-one. The amide functionality can then be reduced to the corresponding amine to complete the synthesis of the THIQ ring.

Enantioselective Synthesis of Chiral this compound Derivatives

The development of enantioselective methods for the synthesis of chiral 1,2,3,4-tetrahydroisoquinolines is of great importance, as many biologically active alkaloids possess a stereocenter at the C-1 position nih.govnih.gov. Several strategies have been developed to achieve high levels of stereocontrol in the synthesis of these compounds.

A key approach to chiral THIQs is the asymmetric reduction of precursor 3,4-dihydroisoquinolines mdpi.comacs.org. This can be achieved through catalytic asymmetric hydrogenation or transfer hydrogenation using chiral metal catalysts mdpi.comnih.gov. For instance, various chiral rhodium and ruthenium complexes have been shown to be effective in the asymmetric transfer hydrogenation of 1-aryl substituted-3,4-dihydroisoquinolines, providing the corresponding tetrahydroisoquinolines with high enantiomeric excess mdpi.comnih.gov. To synthesize chiral this compound derivatives, a 5-amino- or 5-nitro-substituted 3,4-dihydroisoquinoline would serve as the substrate for these asymmetric reductions.

The asymmetric Pictet-Spengler reaction represents another powerful tool for the enantioselective synthesis of THIQs mpg.deacs.orgccspublishing.org.cn. This can be achieved by using chiral catalysts, such as chiral Brønsted acids or chiral thiourea derivatives, which can induce enantioselectivity in the cyclization step acs.org. Alternatively, chiral auxiliaries attached to the nitrogen of the starting β-arylethylamine can direct the stereochemical outcome of the cyclization.

Table 2: Examples of Enantioselective Synthesis of Tetrahydroisoquinoline Derivatives

Reaction TypeSubstrateCatalyst/Chiral AuxiliaryProductEnantiomeric Excess (ee)Reference
Asymmetric Transfer Hydrogenation1-Aryl-3,4-dihydroisoquinolinesRhodium complexes with chiral diamine ligandsChiral 1-Aryl-THIQsUp to 69% mdpi.comnih.gov
Asymmetric Pictet-Spengler2-(3-hydroxyphenyl)ethylaminesChiral Phosphoric AcidsChiral 1-Substituted THIQsHigh acs.org
Asymmetric Reduction1-Aryl-3,4-dihydroisoquinolinesImine Reductase (enzyme)Chiral 1-Aryl-THIQsUp to >99% acs.org

This table provides examples of enantioselective methods that are applicable to the synthesis of chiral derivatives of this compound by using appropriately substituted starting materials.

Asymmetric Hydrogenation and Transfer Hydrogenation

Asymmetric hydrogenation and transfer hydrogenation represent powerful tools for the enantioselective synthesis of chiral tetrahydroisoquinolines. These methods typically involve the reduction of a prochiral isoquinoline or dihydroisoquinoline precursor in the presence of a chiral catalyst.

One notable strategy involves the asymmetric transfer hydrogenation of 5- or 8-substituted quinolines, which can be conceptually extended to isoquinoline systems. This kinetic resolution approach allows for the separation of enantiomers by selectively hydrogenating one over the other. For instance, various axially chiral 5-substituted quinoline (B57606) derivatives have been successfully resolved using a chiral phosphoric acid catalyst and Hantzsch ester as the hydrogen source, achieving high selectivity factors. dicp.ac.cn Although this example focuses on quinolines, the principle is applicable to the synthesis of chiral 5-substituted tetrahydroisoquinolines.

The Noyori transfer hydrogenation has also proven effective for the enantioselective reduction of imines, a key step in some synthetic routes to tetrahydroisoquinolines. While direct transfer hydrogenation of nitro-substituted imines has been challenging, the use of a bromophenyl-substituted imine followed by a subsequent conversion of the bromo group to an amino group presents a viable pathway to chiral amino-substituted tetrahydroisoquinolines. nih.govacs.org Rhodium catalysts have also been employed in the asymmetric transfer hydrogenation of 1-aryl substituted-3,4-dihydroisoquinolines, demonstrating the versatility of this method. mdpi.comnih.gov

Strong Brønsted acids can promote the rhodium-catalyzed asymmetric hydrogenation of isoquinolines, leading to high conversions and enantioselectivities for the corresponding tetrahydroisoquinolines. nih.govrsc.org This method relies on the activation of the isoquinoline ring to facilitate hydrogenation.

Table 1: Asymmetric Hydrogenation and Transfer Hydrogenation Approaches

Precursor Type Method Catalyst/Reagent Key Feature
5-Substituted Isoquinolines Asymmetric Transfer Hydrogenation Chiral Phosphoric Acid / Hantzsch Ester Kinetic resolution of axially chiral compounds dicp.ac.cn
Substituted Dihydroisoquinolines Noyori Transfer Hydrogenation Ruthenium Complex Enantioselective reduction of imine precursors nih.govacs.org
1-Aryl Dihydroisoquinolines Asymmetric Transfer Hydrogenation Rhodium Catalysts Synthesis of chiral 1-substituted derivatives mdpi.comnih.gov

Organocatalytic Approaches

Organocatalysis has emerged as a powerful, metal-free alternative for the asymmetric synthesis of tetrahydroisoquinolines. The Pictet-Spengler reaction, a cornerstone in isoquinoline synthesis, has been a primary focus for organocatalytic development.

Chiral Brønsted acids, such as phosphoric acids, have been successfully employed to catalyze the enantioselective Pictet-Spengler reaction. This approach involves the condensation of a β-arylethylamine with an aldehyde to form a chiral iminium ion, which then undergoes cyclization to yield the tetrahydroisoquinoline product with high enantioselectivity. For instance, the synthesis of 1-substituted tetrahydroisoquinolines has been achieved using chiral catalysts like (R)-TRIP and (S)-BINOL. rsc.org

Furthermore, organocatalytic methods have been developed for the synthesis of highly substituted tetrahydroisoquinoline derivatives through cascade reactions. One such example is the one-pot, four-component reaction to synthesize 1,3,4-substituted tetrahydroisoquinolines using a synergistic catalytic system of a ruthenium complex and a chiral Brønsted acid. rsc.org Another innovative approach involves a one-pot aza-Henry–hemiaminalization–oxidation sequence to produce dihydroisoquinolinones, which are precursors to tetrahydroisoquinolines. nih.gov

Table 2: Organocatalytic Syntheses of Tetrahydroisoquinoline Derivatives

Reaction Type Catalyst Starting Materials Product Type
Asymmetric Pictet-Spengler Chiral Phosphoric Acids (e.g., (R)-TRIP, (S)-BINOL) β-arylethylamines, Aldehydes 1-Substituted Tetrahydroisoquinolines rsc.org
Mannich/Aza-Michael Cascade Ruthenium Complex / Chiral Brønsted Acid Four components 1,3,4-Substituted Tetrahydroisoquinolines rsc.org

Palladium-Catalyzed Alkene Carboamination Reactions

Palladium-catalyzed reactions offer a versatile and efficient means to construct the tetrahydroisoquinoline skeleton through the formation of both carbon-carbon and carbon-nitrogen bonds in a single step. Intramolecular carboamination of alkenes is a particularly powerful strategy.

This methodology typically involves the reaction of an ortho-halo-substituted phenethylamine derivative containing a tethered alkene. The palladium catalyst facilitates an intramolecular cyclization, forming the six-membered heterocyclic ring. This approach allows for the synthesis of a variety of substituted tetrahydroisoquinolines. For example, the synthesis of N-aryl-2-allyl pyrrolidines via palladium-catalyzed carboamination of γ-(N-arylamino)alkenes with vinyl bromides demonstrates the potential of this strategy for constructing nitrogen-containing heterocycles, which can be adapted for tetrahydroisoquinoline synthesis. nih.gov

While direct examples for the synthesis of this compound using this method are not prevalent in the reviewed literature, the general applicability of palladium-catalyzed carboamination to appropriately substituted anilines and allyl alcohols suggests its potential for accessing this specific target. rsc.org The key would be the use of a starting material with a nitrogen-based functional group at the desired position on the aromatic ring. A concise strategy for constructing the tetrahydroisoquinoline core involves the palladium-catalyzed intramolecular coupling of aryl iodides with ester enolates. mdpi.com

Chiral Auxiliary-Mediated Syntheses

The use of chiral auxiliaries provides a reliable method for the diastereoselective synthesis of tetrahydroisoquinolines. The auxiliary group is temporarily incorporated into the starting material to control the stereochemical outcome of a key bond-forming reaction, and is subsequently removed to afford the enantiomerically enriched product.

A well-established approach involves the use of Ellman's chiral auxiliary, tert-butanesulfinamide. This auxiliary can be condensed with an appropriate aldehyde to form a chiral N-sulfinylimine. Diastereoselective addition of a nucleophile to this imine, followed by cyclization, leads to the formation of the tetrahydroisoquinoline ring with high stereocontrol. This method has been successfully applied to the synthesis of 1-benzyl tetrahydroisoquinoline alkaloids. researchgate.net

Another example is the use of (1R,2S,5R)-(−)-menthyl-(S)-p-toluene sulfinate (Andersen reagent) in the enantioselective synthesis of tetrahydroisoquinolines via a Pictet-Spengler condensation. rsc.org The chiral auxiliary directs the cyclization to afford a specific diastereomer, which upon removal of the auxiliary, yields the desired enantiomer of the tetrahydroisoquinoline. (R)-O-Acetylmandelic acid has also been employed as an efficient chiral auxiliary for the resolution of racemic 1-aryl-1,2,3,4-tetrahydroisoquinolines. thieme-connect.com

Table 3: Chiral Auxiliary-Mediated Syntheses of Tetrahydroisoquinolines

Chiral Auxiliary Key Reaction Starting Materials Key Feature
tert-Butanesulfinamide (Ellman's) Diastereoselective Grignard Addition / Cyclization Aldehydes, Grignard Reagents Synthesis of 1-substituted tetrahydroisoquinolines researchgate.net
(1R,2S,5R)-(−)-Menthyl-(S)-p-toluene sulfinate (Andersen reagent) Diastereoselective Pictet-Spengler Condensation β-arylethylamines, Aldehydes Enantioselective synthesis of tetrahydroisoquinolines rsc.org

Targeted Synthesis of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives is of great interest for exploring structure-activity relationships in drug discovery. Various methods have been developed to introduce substituents at different positions of the tetrahydroisoquinoline core.

A notable example is the one-pot, multicomponent synthesis of N-alkyl substituted-6-amino-7-nitro-8-aryl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile derivatives. This reaction proceeds through a cascade of Knoevenagel condensation, Michael addition, and Thorpe–Ziegler cyclization. rsc.org This approach allows for the rapid construction of highly functionalized tetrahydroisoquinolines from simple starting materials.

The Pictet-Spengler and Bischler-Napieralski reactions are classical methods that can be adapted for the synthesis of substituted derivatives. rsc.orgnih.gov By choosing appropriately substituted phenethylamines and aldehydes or acylating agents, a wide range of substituents can be incorporated into the final product. For instance, the synthesis of 1,1-disubstituted tetrahydroisoquinolines has been achieved through the interaction of ketoamides with organomagnesium compounds followed by acid-catalyzed cyclization. nih.gov

Peptide synthesis techniques have also been utilized to create novel conjugates of tetrahydroisoquinoline with dipeptide derivatives, expanding the chemical space of accessible analogs. nih.gov

Novel Synthetic Routes and Methodological Innovations

The development of novel synthetic routes and methodological innovations continues to advance the field of tetrahydroisoquinoline synthesis, offering more efficient, sustainable, and versatile approaches.

Multicomponent reactions (MCRs) have gained prominence for their ability to generate molecular complexity in a single step from simple starting materials. researchgate.net The aforementioned synthesis of substituted 6-amino-tetrahydroisoquinoline-5-carbonitriles is a prime example of an MCR. rsc.org Another innovative approach is the one-pot, four-component enantioselective synthesis of 1,3,4-substituted tetrahydroisoquinolines via a Mannich–aza-Michael cascade reaction. rsc.org

Domino reactions, where a series of transformations occur in a single pot without the isolation of intermediates, have also been employed for the synthesis of tetrahydroquinoline derivatives. nih.gov These reactions often lead to the formation of multiple bonds and stereocenters in a highly efficient manner.

Furthermore, the development of novel catalysts and catalytic systems is a continuous area of research. For example, chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives have been explored as ligands in metal catalysts for the asymmetric transfer hydrogenation of dihydroisoquinolines. mdpi.comnih.govnih.gov These advancements pave the way for more effective and selective synthetic methods for producing valuable tetrahydroisoquinoline scaffolds.

Structure Activity Relationship Sar Studies of 1,2,3,4 Tetrahydroisoquinolin 5 Amine Analogs

General Principles and Methodologies in THIQ SAR Investigations

SAR studies of THIQ analogs systematically explore the impact of structural modifications on their biological activity. nih.govrsc.orgresearchgate.net The primary goal is to identify key structural features and functional groups that govern the molecule's interaction with its biological target. Common methodologies employed in these investigations include the synthesis of a series of analogs with systematic variations at different positions of the THIQ scaffold.

These variations often involve:

Aromatic Ring Substitutions: Introducing various substituents on the benzene ring of the THIQ structure.

N-Substitution: Modifying the substituent attached to the nitrogen atom of the heterocyclic ring.

C1 and C3 Substitutions: Introducing substituents at the 1 and 3 positions of the tetrahydroisoquinoline ring.

Stereochemical Variations: Synthesizing and evaluating individual enantiomers of chiral THIQ analogs.

Once synthesized, these analogs are subjected to a battery of biological assays to determine their potency (e.g., IC50 or Ki values) and selectivity for the intended target. nih.gov Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are frequently used in conjunction with experimental data to rationalize the observed SAR and to guide the design of new, more potent compounds.

Impact of Substituent Variations on Biological Potency and Selectivity

Modifications to the aromatic portion of the THIQ nucleus have been shown to significantly influence biological activity. The position, size, and electronic properties of substituents can all play a critical role. For instance, in a series of THIQ derivatives targeting 5-HT1A and 5-HT2A receptors, substitutions on the aromatic ring were found to modulate the binding affinity for these receptors. nih.gov While these modifications sometimes led to a reduction in affinity for the primary target (5-HT1A), they could also increase affinity for a secondary target (5-HT2A), thereby altering the selectivity profile of the compound. nih.gov

One study found that a 5-bromo, 8-methoxy substituted derivative was a potent mixed 5-HT1A/5-HT2A ligand. nih.gov In other research focused on phosphodiesterase 4B (PDE4B) inhibitors, the addition of a methoxy (B1213986) (CH3O) or trifluoromethoxy (CF3O) group at the para-position of a phenyl ring attached to the THIQ core enhanced inhibitory activity. nih.gov

Table 1: Effect of Aromatic Ring Substitutions on Receptor Affinity of 1-Adamantoyloaminoalkyl THIQ Derivatives

Compound Aromatic Substituents 5-HT1A Receptor Affinity (Ki, nM) 5-HT2A Receptor Affinity (Ki, nM)
Unsubstituted None High Low
Derivative 1 5-Br, 8-OCH3 4.9 - 46 40 - 1475

Data synthesized from findings reported in literature. nih.gov

The nitrogen atom at the 2-position of the THIQ ring is a common site for modification in SAR studies. The nature of the substituent on the nitrogen can profoundly affect the compound's potency and physicochemical properties. nih.gov For example, in the development of antimalarial THIQ analogs, both the lipophilicity and the shape of the N-2 substituent were found to have a significant impact on potency. nih.gov While an iso-butyl substitution resulted in good potency, it was metabolically unstable. To address this, an N-2,2,2-trifluoroethyl group was introduced, which conferred greater stability while maintaining activity. nih.gov

In a different context, novel N-substituted THIQ analogs were synthesized and evaluated for their antifungal activity. researchgate.netresearchgate.net These studies demonstrated that varying the N-substituent could modulate the antifungal spectrum and potency.

Many biologically active THIQ analogs are chiral, and their enantiomers can exhibit significantly different pharmacological properties. nih.govpatsnap.com This phenomenon, known as stereoselectivity, arises because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with the two enantiomers of a drug. nih.govpatsnap.com

For example, in studies of THIQ derivatives with neuroprotective effects, stereoselectivity was found to be a critical factor. rsc.org The cis and trans isomers of 1,3-dimethyl-N-propargyl THIQ displayed different neuroprotective functions. While both isomers showed protective effects against MPTP-induced neurotoxicity, the trans isomer was superior in preventing certain pathological changes, whereas the cis isomer offered better protection against MPP+-induced cell death. rsc.org This highlights the importance of evaluating individual stereoisomers in drug development, as one enantiomer may be responsible for the desired therapeutic effect while the other may be inactive or contribute to off-target effects. nih.govpatsnap.comgoogle.com

Table 2: Stereoselective Neuroprotective Effects of 1,3-dimethyl-N-propargyl THIQ Isomers

Isomer Effect on MPTP-induced bradykinesia, TH cell loss, and dopamine (B1211576) levels Protection against MPP+ induced cell death
trans Superior activity Less active

Data based on findings from neuroprotective studies of THIQ analogs. rsc.org

Rational Design Based on SAR Insights

The knowledge gained from SAR studies is instrumental in the rational design of new THIQ analogs with improved therapeutic potential. nih.govrsc.orgnih.gov By understanding which structural features are essential for activity and which can be modified to fine-tune properties like potency, selectivity, and metabolic stability, medicinal chemists can design new molecules with a higher probability of success.

For instance, the design of certain THIQ-based microtubule disruptors was guided by SAR principles derived from steroidal compounds. nih.gov By mimicking the key structural features of the steroidal AB-ring system with the THIQ core and incorporating substituents known to be important for activity, researchers were able to develop nonsteroidal compounds with improved physicochemical properties and potent in vivo activity. nih.gov Similarly, insights from SAR studies on PDE4 inhibitors, which identified the importance of a sulfonamide group for activity and selectivity, have guided the design of new THIQ-based compounds with enhanced inhibitory potential. nih.gov

Biological Activities and Pharmacological Research of 1,2,3,4 Tetrahydroisoquinolin 5 Amine Derivatives

Antimicrobial Activities

Derivatives of 1,2,3,4-tetrahydroisoquinoline (B50084) have demonstrated a broad spectrum of antimicrobial activities, positioning them as promising candidates for the development of new therapeutic agents against various pathogens. nih.govrsc.org

THIQ derivatives have been evaluated for their efficacy against both Gram-positive and Gram-negative bacteria. A novel compound, (E)-2-benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline, showed activity against eight pathogenic bacterial strains, with particular susceptibility noted for Staphylococcus epidermidis and Klebsiella pneumoniae at a concentration of 25 μg/ml. nih.gov

Further studies on chiral quaternary N-spiro ammonium (B1175870) bromides containing a 3′,4′-dihydro-1′H-spiro-[isoindoline-2,2′-isoquinoline] moiety revealed potent bacteriostatic and bactericidal properties against nine pathogenic bacterial strains. nih.gov Several of these analogs displayed greater potency against Gram-negative bacteria. nih.gov For instance, certain derivatives were found to be more potent than the control drug norfloxacin (B1679917) against Campylobacter jejuni. nih.gov One specific compound in this series proved to be a more effective antibacterial agent than ciprofloxacin (B1669076) against Streptococcus mutans and Bacillus subtilis. nih.gov Additionally, other research has identified 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with interesting antibacterial activity against tetracycline-resistant MRSA, showing MIC ranges of 10 to 64 μg/ml. researchgate.net

Compound/Derivative ClassTarget BacteriaObserved EfficacyReference
(E)-2-benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinolineStaphylococcus epidermidis, Klebsiella pneumoniaeActive at 25 μg/ml nih.gov
Chiral quaternary N-spiro ammonium bromides of THIQCampylobacter jejuniMore potent than norfloxacin nih.gov
Chiral quaternary N-spiro ammonium bromide of THIQ (Compound 136)Streptococcus mutans, Bacillus subtilisMore potent than ciprofloxacin nih.gov
1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinolinesTetracycline-resistant MRSAMIC ranges of 10 to 64 μg/ml researchgate.net
Thienotetrahydroisoquinolines (Compounds 5a, 6)Various pathogenic bacteriaMIC 7.0–9.0 μg/mL acs.org

The antifungal potential of THIQ derivatives has also been a subject of investigation. Novel analogs based on a pyrrolo-THIQ fused system have been reported to possess significant antifungal potency. nih.gov Specifically, one compound and its stereoisomer demonstrated activity equivalent to the standard antifungal drug nystatin (B1677061) against the pathogenic fungus Candida albicans. nih.gov In another study, two bis(THIQ) derivatives of undecane (B72203) were assessed for their activity against C. albicans, with one compound exhibiting a larger zone of inhibition (20 mm) compared to nystatin (15 mm). nih.gov

Research into N-sulfonyl-1,2,3,4-tetrahydroisoquinoline (NSTHIQ) derivatives also revealed significant antifungal properties against a variety of fungal species, including Aspergillus spp, Penicillium spp, and Botrytis cinerea. researchgate.net One derivative showed a 77.8% and 94.1% antifungal effect against A. flavus and A. parasiticus, respectively. researchgate.netconicet.gov.ar Another chalcone (B49325) derivative containing a 1,2,3,4-tetrahydroquinoline (B108954) moiety (compound H4) exhibited very high inhibitory activity against Phytophthora capsici, with an EC50 value of 5.2 μg/mL, which was significantly more potent than the control drugs Azoxystrobin (EC50 = 80.2 μg/mL) and Fluopyram (EC50 = 146.8 μg/mL). nih.gov

Compound/Derivative ClassTarget FungiObserved EfficacyReference
Pyrrolo-THIQ fused system (Compound 148 and 149)Candida albicansEquipotent to nystatin nih.gov
Bis(THIQ) derivative of undecane (Compound 150)Candida albicansZone of inhibition = 20 mm (vs. 15 mm for nystatin) nih.gov
N-sulfonyl-THIQ derivative (Compound 5)Aspergillus flavus, Aspergillus parasiticus77.8% and 94.1% inhibition, respectively researchgate.netconicet.gov.ar
N-sulfonyl-THIQ derivative (Compound 2)Botrytis cinerea73.3% inhibition conicet.gov.ar
Chalcone derivative with THIQ (Compound H4)Phytophthora capsiciEC50 = 5.2 μg/mL nih.gov

Several series of THIQ derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. In one study, three series of compounds were designed, with some demonstrating notable potency. nih.gov The most active compounds from each series were further tested for their ability to inhibit MurE synthetase, an essential enzyme in the biosynthesis of peptidoglycan in mycobacteria. nih.gov

Another investigation focused on 5,8-disubstituted THIQ analogs, which were found to be effective inhibitors of M. tuberculosis in culture. nih.gov One potent analog from this series also exhibited strong inhibitory activity against mycobacterial ATP synthetase with an IC50 value of 1.8 μg/ml and demonstrated a 9-fold selectivity over the human equivalent enzyme. nih.gov The structure-activity relationship studies indicated that lipophilicity and the nature of linking groups played a crucial role in the anti-tubercular potency of these compounds. nih.gov Natural products containing tetrahydroisoquinoline subunits, such as Ecteinascidin 770, have also shown potent activity against Mtb H37Ra with a MIC90 of 0.13 μM. mdpi.com

Compound/Derivative ClassTarget/StrainObserved EfficacyReference
Designed THIQ derivatives (Compounds 119, 120)Mycobacterium tuberculosis H37RvPotent activity nih.gov
5,8-disubstituted THIQ analog (Compound 143)Mycobacterial ATP synthetaseIC50 = 1.8 μg/ml nih.gov
Ecteinascidin 770Mycobacterium tuberculosis H37RaMIC90 = 0.13 μM mdpi.com

Antiviral Activities, including Anti-HIV

The THIQ scaffold is a key component of compounds with significant antiviral properties. nih.gov Research has demonstrated the efficacy of THIQ derivatives against various viruses, including human coronaviruses and Human Immunodeficiency Virus (HIV). rsc.orgnih.gov

A series of novel 1-oxo-2,3,4-trisubstituted THIQ derivatives were synthesized and studied for their activity against two strains of human coronavirus, 229E and OC-43. nih.gov In a separate study, two novel tetrahydroisoquinoline-based heterocyclic compounds, trans-1 and trans-2, were developed and tested for their anti-SARS-CoV-2 activities. Both compounds effectively inhibited viral infection, with EC50 values of 3.15 μM and 12.02 μM, respectively. nih.gov Compound trans-1, in particular, showed comparable potency to chloroquine (B1663885) and was found to primarily inhibit the post-entry viral replication stage. nih.gov

In the context of anti-HIV research, two series of THIQ analogs were designed and synthesized as inhibitors of HIV reverse transcriptase (RT). rsc.org From thirty synthesized derivatives, eight showed more than 50% inhibition at a concentration of 100 μM. The two most promising compounds exhibited RT inhibition values of 74.82% and 72.58%, respectively. rsc.org

Compound/Derivative ClassTarget VirusObserved EfficacyReference
1-oxo-2,3,4-trisubstituted THIQsHuman coronavirus 229E & OC-43Underwent preliminary comparative analysis of antiviral activity nih.gov
trans-1 (N-Boc-piperazine group)SARS-CoV-2EC50 = 3.15 μM nih.gov
trans-2SARS-CoV-2EC50 = 12.02 μM nih.gov
THIQ analogs (Compounds 160, 161)HIV Reverse Transcriptase74.82% and 72.58% inhibition, respectively rsc.org

Anti-cancer/Antitumor Potentials

The 1,2,3,4-tetrahydroisoquinoline (THIQ) ring is recognized as a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting significant potential as anti-cancer agents. tandfonline.comresearchgate.net Both natural and synthetic compounds based on the THIQ structure have demonstrated potent cytotoxic effects and antitumor activities. nih.govnih.gov The versatility of the THIQ core allows for the development of analogs that can modulate or inhibit various molecular targets relevant to cancer. tandfonline.comresearchgate.net

Synthetic 1,2,3,4- and 5,6,7,8-tetrahydroisoquinoline (B1330172) derivatives have been reported to exhibit antitumor properties. nih.gov A study involving newly synthesized 5,6,7,8-tetrahydroisoquinolines and 6,7,8,9-tetrahydrothieno[2,3-c]isoquinolines showed that all tested compounds possessed moderate to strong anti-cancer activity against human lung cancer (A549) and breast cancer (MCF7) cell lines. nih.gov One compound exhibited particularly potent cytotoxic activity against the A549 cell line with an IC50 of 0.155 µM, while another was most potent against the MCF7 cell line with an IC50 of 0.170 µM. nih.gov

The anti-cancer activity of THIQ derivatives is often attributed to their ability to inhibit specific molecular targets crucial for cancer cell growth and proliferation. tandfonline.comresearchgate.net These targets include enzymes and signaling proteins like KRas, dihydrofolate reductase (DHFR), and cyclin-dependent kinase 2 (CDK2). nih.govnih.gov

A study focused on the design and synthesis of THIQ derivatives as anti-angiogenesis and anti-cancer agents found that the compounds showed strong inhibition of KRas, a key protein in many cancers, including colorectal cancer. nih.gov One derivative, GM-3-18, which has a chloro group at the 4-position of its phenyl ring, demonstrated significant KRas inhibition against all tested colon cancer cell lines, with IC50 values ranging from 0.9 μM to 10.7 μM. nih.gov

Other research has identified novel tetrahydroisoquinolines as dual inhibitors of DHFR and CDK2. nih.gov These enzymes are involved in nucleotide synthesis and cell cycle regulation, respectively, making them important targets for cancer therapy. nih.gov

Compound/DerivativeCancer Cell Line(s)Molecular TargetObserved Efficacy (IC50)Reference
GM-3-18Colo320, DLD-1, HCT116, SNU-C1, SW480KRas0.9 μM to 10.7 μM nih.gov
GM-3-143Colon cancer cell linesKRasSignificant inhibition nih.gov
Compound 7eA549 (Lung cancer)DHFR/CDK2 (inferred)0.155 µM nih.gov
Compound 8dMCF7 (Breast cancer)DHFR/CDK2 (inferred)0.170 µM nih.gov

Multi-Drug Resistance (MDR) Reversal Activity

Derivatives of 1,2,3,4-tetrahydroisoquinoline (THIQ) have been investigated for their potential to counteract multi-drug resistance (MDR) in cancer cells, a significant hurdle in chemotherapy. nih.govcore.ac.uk One of the primary mechanisms of MDR is the overexpression of P-glycoprotein (P-gp), a membrane transporter that actively pumps chemotherapeutic agents out of cancer cells, reducing their intracellular concentration and efficacy. core.ac.uk

Research has focused on synthesizing novel THIQ derivatives that can inhibit P-gp. In one study, a series of 1,2-disubstituted 1,2,3,4-tetrahydroisoquinolines were synthesized and evaluated for their P-gp inhibitory effects on MCF-7/Adr (doxorubicin-resistant human breast adenocarcinoma) cells. nih.gov The activity of these compounds was compared to verapamil (B1683045), a known P-gp inhibitor. Several of the synthesized THIQ derivatives demonstrated significant MDR reversal activity. nih.govcore.ac.uk

Five out of twenty-four compounds in the study exhibited greater P-gp inhibition than verapamil. nih.gov Notably, the compound (1'R,2R)-2-[2'-[2''-hydroxy-3''-(alpha-naphthyloxy)propyl]-6',7'-dimethoxy-1',2',3',4'-tetrahydro-1'-isoquinolyl]propan-1-ol hydrochloride was found to be twice as effective as verapamil at concentrations ten times lower. nih.gov Other research has identified isoindoline (B1297411) and tetrahydroisoquinoline derivatives, such as compounds 15h and 39a , as effective MDR reversal agents in both in vitro and in vivo models. acs.org These compounds are believed to function by blocking the P-glycoprotein efflux pump. acs.org

Table 1: MDR Reversal Activity of Selected Tetrahydroisoquinoline Derivatives
CompoundCell LineAssayKey FindingReference
(1'R,2R)-2-[2'-[2''-hydroxy-3''-(alpha-naphthyloxy)propyl]-6',7'-dimethoxy-1',2',3',4'-tetrahydro-1'-isoquinolyl]propan-1-ol hydrochlorideMCF-7/AdrP-gp Inhibition (Rhodamine 6G accumulation)Showed two times higher efficacy than verapamil at 10 times lower concentrations. nih.gov
Compound 15hVCR-resistant murine P388 leukemia; Human epidermoid carcinoma KB/8.5In vivo efficacy with vincristine (B1662923) or doxorubicinDemonstrated significant increased life span and reduced tumor growth in mouse models. acs.org
Compound 39aVCR-resistant murine P388 leukemia; Human epidermoid carcinoma KB/8.5In vivo efficacy with vincristine or doxorubicinShowed notable increased life span and reduced tumor growth in mouse models. acs.org
Isoindoline 44-In vitro MDR reversalPotent reversal agent with IC50 of 0.26 μM. acs.org
Isoindoline 46-In vitro MDR reversalPotent reversal agent with IC50 of 0.26 μM. acs.org
Tetrahydroisoquinoline 47-In vitro MDR reversalPotent reversal agent with IC50 of 0.29 μM. acs.org
Tetrahydroisoquinoline 15m-In vitro MDR reversalPotent reversal agent with IC50 of 0.30 μM. acs.org

Neuropharmacological and Neuroprotective Properties

1,2,3,4-Tetrahydroisoquinoline (TIQ) and its derivatives are known to interact with and modulate the metabolism of key monoamine neurotransmitters, including dopamine (B1211576), noradrenaline (NA), and serotonin (B10506) (5-HT). nih.govnih.gov The endogenous amine 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ) has been a particular focus of research. nih.gov

Studies have shown that both TIQ and 1MeTIQ can activate noradrenergic and serotonergic systems. nih.gov In animal models of depression, administration of these compounds led to antidepressant-like effects, which were correlated with the activation of NA and 5-HT pathways. nih.govresearchgate.net For instance, 1MeTIQ was found to significantly increase the levels of serotonin and noradrenaline in the frontal cortex of mice in a diabetic neuropathic pain model. nih.gov

The effect on dopamine metabolism is more complex. While some TIQ derivatives can induce parkinsonism-like symptoms, others, like 1MeTIQ, exhibit neuroprotective properties. jst.go.jpscispace.com 1MeTIQ has been shown to restrain the formation of 3,4-dihydroxyphenylacetic acid (DOPAC), a major dopamine metabolite, and shift the metabolic pathway towards O-methylation. nih.gov In contrast, neurotoxic substances like 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) (1BnTIQ) and rotenone (B1679576) produce the opposite effect. nih.gov Furthermore, TIQ and salsolinol (B1200041) have been observed to abolish the biochemical effects of apomorphine, a dopamine agonist, specifically the depression of striatal homovanillic acid (HVA) levels. nih.gov

A significant body of research highlights the neuroprotective capabilities of certain TIQ derivatives against damage induced by neurotoxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) and rotenone, which are used to create animal models of Parkinson's disease. jst.go.jpnih.govnih.gov

The endogenous compound 1-methyl-TIQ (1MeTIQ) has demonstrated a notable ability to prevent the behavioral and biochemical abnormalities caused by MPTP, TIQ, and 1-benzyl-TIQ. jst.go.jpnih.govresearchgate.net In studies involving mice treated with MPTP, 1MeTIQ and its artificially modified derivatives have been shown to significantly decrease MPTP-induced bradykinesia (slowness of movement). nih.govcdnsciencepub.com Specifically, 1-Me-N-propargyl-TIQ was effective in blocking the MPTP-induced reduction in dopamine content in the striatum and the loss of tyrosine hydroxylase-positive cells in the substantia nigra. nih.govcdnsciencepub.com

Similarly, 1MeTIQ has been shown to protect against rotenone-induced toxicity. nih.govnih.gov Repeated administration of rotenone in rats leads to significant mortality and drastic increases in dopamine metabolism, indicative of oxidative stress. nih.gov Pre-treatment with 1MeTIQ effectively counteracted these behavioral and biochemical changes. nih.gov Both the (R)- and (S)-enantiomers of 1MeTIQ have been found to protect striatal terminals from rotenone-induced suppression of dopamine release. nih.gov The protective mechanism of 1MeTIQ is believed to involve the prevention of mitochondrial respiratory chain inhibition, a key step in the neurotoxic cascade of substances like MPP+ (the active metabolite of MPTP). researchgate.net

The role of 1,2,3,4-tetrahydroisoquinoline derivatives in neurodegenerative disorders such as Parkinson's disease (PD) and Alzheimer's disease (AD) is multifaceted, with some compounds implicated in pathogenesis and others showing therapeutic potential. nih.govnih.gov

In the context of Parkinson's disease, certain endogenous TIQ derivatives are considered potential neurotoxins due to their structural similarity to MPTP. jst.go.jpnih.govresearchgate.net For example, TIQ and its derivative, 1-benzyl-TIQ, can induce parkinsonism in animal models. jst.go.jp Conversely, another endogenous derivative, 1-methyl-TIQ (1MeTIQ), has been shown to be neuroprotective, preventing the parkinsonism-like symptoms induced by MPTP and other toxins. jst.go.jpnih.govresearchgate.net The concentration of 1MeTIQ is reportedly decreased in the parkinsonian brain, suggesting that a loss of its neuroprotective effects could contribute to the neurodegenerative process. scispace.com

In Alzheimer's disease research, THIQ derivatives are being explored for their potential therapeutic benefits. nih.govnih.gov One approach involves the inhibition of cholinergic enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key targets in AD treatment. nih.gov A series of C-1 functionalized-N-aryl-1,2,3,4-tetrahydroisoquinoline derivatives have been synthesized and shown to be potent inhibitors of these enzymes. nih.gov Other THIQ derivatives have been designed to modulate the proteolytic processing of the amyloid precursor protein (APP), aiming to reduce the production of amyloid-beta (Aβ) peptides, a hallmark of AD. nih.gov Some of these compounds have demonstrated the ability to both stimulate the non-amyloidogenic processing of APP and inhibit gamma-secretase, an enzyme involved in Aβ generation. nih.gov Tryptophan-tetrahydroisoquinoline hybrids have also been identified as multifunctional agents for AD, showing an ability to decrease Aβ aggregation. researchgate.net

Derivatives of 1,2,3,4-tetrahydroisoquinoline have been shown to interact with various neurotransmitter receptor systems, indicating their potential as modulators of neuronal signaling.

Dopamine Receptors : A series of N-alkylated 1,2,3,4-tetrahydroisoquinoline derivatives have been developed as selective and potent ligands for the dopamine D3 receptor. nih.gov These compounds, structurally related to the partial agonist BP 897, act as antagonists. One derivative, (E)-3-(4-iodophenyl)-N-(4-(1,2,3,4-tetrahydroisoquinolin-2-yl)butyl)acrylamide, displayed a high affinity for the human D3 receptor (Ki = 12 nM) with a 123-fold selectivity over the D2 receptor subtype. nih.gov

Serotonin (5-HT) Receptors : N-substituted 1,2,3,4-tetrahydroisoquinolines have been identified as a new class of ligands for the 5-HT1A receptor. nih.gov The affinity of these compounds for the 5-HT1A receptor is influenced by the size of the terminal amide substituent and the length of the alkyl chain. nih.gov The most active of these ligands were found to act as agonists or partial agonists at postsynaptic 5-HT1A receptors. nih.gov

Adrenoceptors : The interaction of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinoline derivatives with adrenoceptors has also been investigated. nih.gov Specifically, 1-(aminomethyl)-6,7-dihydroxytetrahydroisoquinoline derivatives were tested for their effects on beta-adrenoceptors. The aminomethyl, (isopropylamino)methyl, and (tert-butylamino)methyl derivatives all exhibited weak partial agonist activity at beta-adrenoceptors. nih.gov The aminomethyl derivative also showed weak alpha-adrenoceptor agonist activity. nih.gov

Anti-inflammatory Activity

The tetrahydroisoquinoline (THIQ) scaffold is recognized for its potential in developing agents with anti-inflammatory properties. nih.gov While the broader class of THIQ derivatives has been associated with various biological activities, including anti-inflammatory effects, specific and detailed research focusing solely on the anti-inflammatory properties of 1,2,3,4-Tetrahydroisoquinolin-5-amine and its direct derivatives is an area of ongoing investigation. The diverse pharmacological profile of the THIQ nucleus suggests that its derivatives could modulate inflammatory pathways, a characteristic that is often linked with their neuroprotective activities in the context of neurodegenerative diseases where neuroinflammation plays a critical role. nih.gov

Other Pharmacological Activities

Antimalarial Activity

The emergence of drug-resistant strains of Plasmodium falciparum necessitates the discovery of novel antimalarial agents. The tetrahydroisoquinoline nucleus has been identified as a promising scaffold in this pursuit. High-throughput screening of extensive compound libraries has pinpointed THIQ derivatives as potent inhibitors of malaria parasite growth. nih.gov

Research into 1-aryl-1,2,3,4-tetrahydroisoquinoline (THIQ) analogues has demonstrated significant in vitro activity against P. falciparum. A study involving twenty-one synthesized 1-aryl-6-hydroxy-THIQ derivatives revealed that several compounds exhibited moderate to high antiplasmodial activity. researchgate.net Notably, compounds with electron-withdrawing substituents on the pendant phenyl group at the 1-position tended to show greater potency. researchgate.net Two of the most active compounds, 1-(4-chlorophenyl)-6-hydroxyl-1,2,3,4-tetrahydroisoquinoline and 6-hydroxyspiro[1,2,3,4-tetrahydroisoquinoline-1:1'-cyclohexane], displayed low cytotoxicity against rat skeletal myoblast cells, indicating a favorable selectivity index. researchgate.net

Furthermore, studies on tetrahydroisoquinolone carboxanilides have identified potent antimalarial activity against multiple resistant strains of P. falciparum in vitro, with no associated cytotoxicity to mammalian cells. nih.gov Systematic structure-activity relationship (SAR) studies have elucidated the importance of substitutions at the N-2, C-3, and C-4 positions for potency. nih.gov These investigations have led to the identification of preclinical candidates with excellent in vivo antimalarial activity. nih.gov

CompoundTarget/StrainActivity (IC50)Cytotoxicity (CC50)Selectivity Index (SI)
1-(4-chlorophenyl)-6-hydroxyl-1,2,3,4-tetrahydroisoquinolineP. falciparum< 0.2 μg/ml257.6 μM>451.5
6-hydroxyspiro[1,2,3,4-tetrahydroisoquinoline-1:1'-cyclohexane]P. falciparum< 0.2 μg/ml174.2 μM229.1
Analog 13i (+)-(3S,4S) enantiomerP. falciparum (multiple resistant strains)Potent in vitro and in vivo activityNo cytotoxicity to mammalian cells observedNot specified

Anticonvulsant Activity

Derivatives of the 1,2,3,4-tetrahydroisoquinoline scaffold have been investigated for their potential as anticonvulsant agents. Certain structural modifications have yielded compounds with significant activity in preclinical models of epilepsy.

One area of research has focused on 1,1-dialkyl-1,2,3,4-tetrahydroisoquinolines, which have been found to possess anticonvulsant effects, among other activities. nih.gov Another study synthesized a series of 1,2,3,4-tetrahydroisoquinolines and evaluated their anticonvulsant activity against N-methyl-D-aspartate (NMDA)-induced seizures in mice. nih.gov The compound (+)-1-methyl-1-phenyl-1,2,3,4-tetrahydroiso-quinoline hydrochloride was identified as a particularly effective anticonvulsant in this series. nih.gov

Further research has explored 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives as noncompetitive AMPA receptor antagonists. nih.gov A 3D pharmacophore model was developed based on a training set of 17 compounds with varying potencies against audiogenic seizures in DBA/2 mice. nih.gov This model, which consists of two hydrogen bond acceptors, two hydrophobic features, and one hydrophobic aromatic region, has proven to be a useful tool in the design of new anticonvulsant agents based on the tetrahydroisoquinoline scaffold. nih.gov

Compound Class/DerivativeProposed Mechanism of ActionObserved Activity
1,1-dialkyl-1,2,3,4-tetrahydroisoquinolinesNot specifiedAnticonvulsant effect
(+)-1-methyl-1-phenyl-1,2,3,4-tetrahydroiso-quinoline hydrochlorideNMDA receptor antagonismEffective against NMDA-induced seizures in mice
6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivativesNoncompetitive AMPA receptor antagonismPotent against audiogenic seizures in DBA/2 mice

Anti-leishmanial Activity

The search for new treatments for leishmaniasis, a disease caused by protozoan parasites of the genus Leishmania, has led to the investigation of various heterocyclic compounds. While direct studies on this compound derivatives are not prominent, research on related quinoline (B57606) and isoquinoline (B145761) structures has shown promise.

For instance, styrylquinoline-type compounds have been synthesized and evaluated for their anti-leishmanial activity. semanticscholar.org In vitro and in vivo studies have demonstrated the potential of these derivatives to counteract the pathological effects of the parasite. semanticscholar.org Similarly, novel 1,2,4,5-tetraoxanes, which are structurally distinct but have been investigated in the context of repurposing antimalarials, have shown in vitro activity against intramacrophage amastigote forms of Leishmania donovani. nih.gov The most active tetraoxane (B8471865) in one study exhibited an IC50 value of 2.52 ± 0.65 µM and a selectivity index of 13.5. nih.gov

Research on 1,2,3-triazole-containing methoxylated cinnamides has also been conducted, with one compound, N-((1-(7-(diethylamino)-2-oxo-2H-chromen-3-yl)-1H-1,2,3-triazole-4-yl) methyl)-3,4-dimethoxy cinnamide, demonstrating significant anti-leishmanial activity against Leishmania braziliensis with low toxicity in murine cells. mdpi.com

Compound Class/DerivativeTarget SpeciesActivity (IC50/EC50)Selectivity Index (SI)
Styrylquinoline derivatives (3b and 3c)Leishmania (V) panamensisEC50 of 2.8 and 3.14 μg/mL1.96 and 1.08
Tetraoxane LC140Leishmania donovaniIC50 of 2.52 ± 0.65 µM13.5
N-((1-(7-(diethylamino)-2-oxo-2H-chromen-3-yl)-1H-1,2,3-triazole-4-yl) methyl)-3,4-dimethoxy cinnamide (Compound 28)Leishmania braziliensisSuperior to Amphotericin BSuperior to Amphotericin B

Bradycardic and Contractile Activities

Derivatives of 1,2,3,4-tetrahydroisoquinoline have been explored for their effects on cardiovascular and smooth muscle function. Specific structural modifications have been shown to impart bradycardic (heart rate-lowering) and contractile activities.

A study focused on N-acyl 1,2,3,4-tetrahydroisoquinoline derivatives identified them as novel specific bradycardic agents. nih.gov Another investigation into novel 1,2,3,4-tetrahydroisoquinoline derivatives with a cyclic amine at the 2-position found that the 2-(3-piperidyl)-1,2,3,4-tetrahydroisoquinoline skeleton is crucial for potent in vitro bradycardic activity. nih.gov The presence of at least one methoxy (B1213986) group at the 6- or 7-position of the tetrahydroisoquinoline ring was also found to be important for this activity. nih.gov In vivo studies showed that 2-(1-benzyl-3-piperidyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline exhibited potent bradycardic effects in rats with minimal impact on mean blood pressure. nih.gov

In terms of contractile activity, a series of 1,1-disubstituted 1,2,3,4-tetrahydro-isoquinolines were synthesized and tested on guinea pig gastric smooth muscle preparations. researchgate.net Some of the 1,1-dialkyl derivatives were found to possess contractile activity. researchgate.net

Compound Class/DerivativePharmacological ActivityKey Research Finding
N-acyl 1,2,3,4-tetrahydroisoquinoline derivativesBradycardicIdentified as novel specific bradycardic agents.
2-(1-benzyl-3-piperidyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolineBradycardicExhibited potent in vivo bradycardic activity in rats.
1,1-dialkyl-1,2,3,4-tetrahydroisoquinolinesContractilePossess contractile activity on guinea pig gastric smooth muscle.

Antiaddictive Properties

The potential of 1,2,3,4-tetrahydroisoquinoline derivatives in the treatment of substance abuse has also been a subject of investigation. The endogenous amine 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), a derivative of the core THIQ structure, has shown promise in this area.

Research has demonstrated that 1MeTIQ possesses antiaddictive properties, particularly in the context of cocaine self-administration in rats. nih.gov The findings suggest that 1MeTIQ has considerable potential as a therapeutic agent for combating substance abuse by attenuating craving. nih.gov The proposed mechanisms underlying the neuroprotective and antiaddictive effects of 1MeTIQ are complex and multifaceted, potentially involving monoamine oxidase (MAO) inhibition, free radical scavenging, and antagonism of the glutamatergic system. nih.govnih.gov

CompoundObserved Antiaddictive PropertyProposed Mechanism of Action
1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ)Attenuation of craving in cocaine self-administered rats.MAO inhibition, free radical scavenging, antagonism of the glutamatergic system.

Applications in Drug Discovery and Design for 1,2,3,4 Tetrahydroisoquinolin 5 Amine Scaffold

Role as a Privileged Scaffold in Medicinal Chemistry

The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) scaffold is widely recognized as a privileged structure in medicinal chemistry due to its prevalence in a vast number of biologically active compounds. tandfonline.comrsc.org This heterocyclic system is a core component of many isoquinoline (B145761) alkaloids and has been extensively utilized in the development of synthetic compounds with diverse pharmacological activities. nih.govrsc.org Its rigid, three-dimensional structure allows for the precise spatial orientation of functional groups, enabling effective interaction with a variety of biological targets.

The versatility of the THIQ scaffold is a key reason for its privileged status. The ease with which its core structure can be synthesized and modified allows for the creation of large libraries of derivatives for structure-activity relationship (SAR) studies. tandfonline.com This adaptability makes it an ideal starting point for the design of novel therapeutic agents targeting a wide range of diseases. tandfonline.comresearchgate.net

The significance of the THIQ framework is underscored by its presence in numerous clinically used drugs and natural products with potent biological activities. tandfonline.comresearchgate.net These compounds have demonstrated efficacy as anticancer, antimicrobial, antiviral, and antimalarial agents, among others. researchgate.net The ability of the THIQ scaffold to interact with multiple biological targets highlights its importance in the design and development of new drugs. tandfonline.comnih.gov

Design of Novel Therapeutics Based on the THIQ Scaffold

The inherent versatility of the 1,2,3,4-tetrahydroisoquinoline scaffold has spurred the design and synthesis of a multitude of novel therapeutic agents. tandfonline.comnih.gov Medicinal chemists have successfully employed various strategies to create derivatives with enhanced potency and selectivity for a range of biological targets.

Peptide and Peptidomimetic Conjugates

The conjugation of peptides and peptidomimetics to the 1,2,3,4-tetrahydroisoquinoline scaffold has emerged as a promising strategy for developing novel therapeutic agents, particularly in the realm of antimicrobial drugs. nih.gov This approach combines the desirable biological activities of the THIQ core with the specific targeting and functional properties of peptides.

A study focused on the synthesis of novel THIQ dipeptide conjugates demonstrated their potential as potent antimicrobial and antifungal agents. nih.gov These conjugates exhibited significant activity against various bacterial and fungal strains, in some cases surpassing the efficacy of standard drugs. nih.gov Computational studies further revealed that these dipeptide conjugates displayed significant binding interactions with bacterial enzymes such as E. coli DNA gyrase, providing insight into their mechanism of action. nih.gov

The inclusion of cationic amino acids like histidine and arginine in the dipeptide sequence was found to be particularly advantageous. nih.gov The positive charge conferred by these residues is believed to enhance the interaction of the conjugate with the negatively charged bacterial cell membrane, leading to disruption of the membrane's integrity and subsequent cell death. nih.gov

Below is a table summarizing the antimicrobial activity of selected 1,2,3,4-tetrahydroisoquinoline dipeptide conjugates:

Compound IDDipeptide MoietyTarget OrganismMinimum Inhibitory Concentration (MIC) in μM
7c HisE. coli33
7g SerE. coli66
7c A. niger265
7g A. niger166
Standard Drug (Ampicillin)-E. coli332

This table is based on data presented in the referenced study and is intended for illustrative purposes. nih.gov

Development of Targeted Inhibitors and Modulators

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold has proven to be a valuable framework for the development of targeted inhibitors and modulators for a variety of enzymes and receptors implicated in disease. tandfonline.comnih.gov Its structural features allow for the design of compounds that can selectively interact with the active sites of these biological targets.

One area of focus has been the development of THIQ-based inhibitors for enzymes involved in neurodegenerative diseases. For instance, derivatives of THIQ have been synthesized and evaluated as inhibitors of monoamine oxidase (MAO), an enzyme linked to the progression of Alzheimer's and Parkinson's diseases. asianpubs.org Certain synthesized compounds demonstrated preferential inhibition of MAO-A, suggesting their potential as therapeutic agents for these conditions. asianpubs.org

In the context of cancer therapy, THIQ derivatives have been designed as inhibitors of anti-apoptotic proteins like Bcl-2 and Mcl-1. nih.gov These proteins are often overexpressed in cancer cells, contributing to their survival and resistance to treatment. Substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have shown potent binding affinities to both Bcl-2 and Mcl-1, leading to the induction of apoptosis in cancer cells. nih.gov

Furthermore, new THIQ derivatives have been developed as modulators of the proteolytic processing of amyloid precursor protein (APP), a key event in the pathogenesis of Alzheimer's disease. nih.gov These compounds were designed to possess both stimulatory effects on the release of the neuroprotective soluble APPα and inhibitory effects on γ-secretase, an enzyme involved in the production of amyloid-β peptides. nih.gov This dual-action mechanism highlights the potential of the THIQ scaffold in creating multi-target drugs for complex diseases.

Therapeutic Potential for Various Diseases

The diverse biological activities exhibited by compounds containing the 1,2,3,4-tetrahydroisoquinoline scaffold underscore their significant therapeutic potential across a wide spectrum of diseases. nih.govtandfonline.comnih.gov

Anticancer Activity: The THIQ scaffold is a prominent feature in a number of natural and synthetic compounds with potent anticancer properties. tandfonline.comnih.gov These derivatives have been shown to inhibit the proliferation of various cancer cell lines and target key pathways involved in tumor growth and survival. tandfonline.comnih.gov For example, certain THIQ derivatives have been identified as potent inhibitors of KRas, a protein frequently mutated in various cancers, including colon cancer. nih.gov

Antimicrobial and Antifungal Activity: As previously discussed, conjugates of THIQ with dipeptides have demonstrated significant activity against a range of bacterial and fungal pathogens. nih.gov The ability of these compounds to disrupt microbial cell integrity makes them promising candidates for the development of new antibiotics to combat drug-resistant infections. nih.gov

Neurodegenerative Diseases: The THIQ framework has been explored for its potential in treating neurodegenerative disorders such as Parkinson's and Alzheimer's disease. nih.govnih.gov Some THIQ derivatives have shown neuroprotective effects, while others act as inhibitors of enzymes like monoamine oxidase, which are implicated in the progression of these diseases. asianpubs.org Additionally, certain THIQs have been found to modulate the processing of amyloid precursor protein, a key factor in Alzheimer's pathology. nih.gov

The broad therapeutic potential of the 1,2,3,4-tetrahydroisoquinoline scaffold continues to drive research into the design and synthesis of new derivatives with improved efficacy and selectivity for a variety of disease targets.

Theoretical and Computational Studies of 1,2,3,4 Tetrahydroisoquinolin 5 Amine and Its Derivatives

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed to understand the interaction between a ligand and its target protein at the molecular level. Several studies have utilized molecular docking to investigate the binding modes of 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives with various biological targets.

One study investigated 24 THIQ derivatives as potential inhibitors of Deoxyribonuclease I (DNase I). nih.gov Molecular docking simulations suggested that key interactions with amino acid residues such as Glu 39, His 134, Asn 170, Tyr 211, Asp 251, and His 252 are crucial for the inhibitors' affinity towards DNase I. nih.gov Another research focused on novel THIQ analogs as inhibitors of HIV-1 reverse transcriptase (RT). scispace.com Docking studies showed that these compounds adopt a "butterfly-like" conformation within the non-nucleoside inhibitor binding pocket of the enzyme, similar to known NNRTIs like nevirapine and efavirenz. rsc.org For instance, analogs 1d, 2c, and 2d exhibited high potency with average docking energies of -20.05, -19.01, and -18.06 kcal/mol, respectively. scispace.com

Furthermore, docking studies have been instrumental in exploring the anticancer potential of THIQ derivatives. In a study targeting KRas and VEGF receptors, the carbonyl oxygen atoms of active compounds showed hydrogen bonding interactions with the hydroxyl groups of THR 74 (A) in the KRas receptor. nih.gov Similarly, investigations into THIQ-dipeptide conjugates as antibacterial agents targeting E. coli DNA gyrase B revealed that the most active compounds established hydrogen bond interactions with key residues like Asn-46, Asp-49, Glu-50, and Arg-76 in the active site. nih.gov

Table 1: Summary of Molecular Docking Studies on 1,2,3,4-Tetrahydroisoquinoline Derivatives

Target Protein Investigated Compounds Key Interacting Residues Reference
Deoxyribonuclease I (DNase I) 24 THIQ derivatives Glu 39, His 134, Asn 170, Tyr 211, Asp 251, His 252 nih.gov
HIV-1 Reverse Transcriptase (RT) Novel THIQ analogs N/A scispace.comrsc.org
KRas Receptor THIQ derivatives (e.g., GM-3-18, GM-3-121) THR 74 (A) nih.gov
E. coli DNA Gyrase B THIQ-dipeptide conjugates (e.g., 7g, 7b) Asn-46, Asp-49, Glu-50, Arg-76 nih.gov

Molecular Dynamics Simulations

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of ligand-protein complexes over time. These simulations provide insights into the stability of binding modes and the conformational changes that may occur upon ligand binding.

In the investigation of THIQ derivatives as DNase I inhibitors, MD simulations were performed to validate the docking results and assess the stability of the ligand-protein complexes. nih.gov The simulations confirmed that the interactions with key residues like Glu 39, His 134, Asn 170, Tyr 211, Asp 251, and His 252 were maintained throughout the simulation, indicating a stable binding of the inhibitors in the active site of DNase I. nih.gov This combined approach of docking and MD simulations provides a more robust understanding of the inhibitory mechanism and is beneficial for the discovery of new and more active DNase I inhibitors based on the 1,2,3,4-tetrahydroisoquinoline scaffold. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure and geometry of molecules. These methods provide detailed information about molecular properties like charge distribution, orbital energies, and reactivity, which are crucial for understanding intermolecular interactions.

In a study of novel 1-oxo-2,3,4-trisubstituted tetrahydroisoquinoline derivatives, DFT calculations with the M062X functional were used to optimize the molecular geometry of the compounds. nih.gov These calculations helped to determine the most stable conformations of the molecules in both the gas phase and in solution. For example, thermodynamic computations showed that the trans-6a conformer, where substituents at C-3 and C-4 are antiperiplanar, is the most stable form. nih.gov Another study used quantum chemical calculations to demonstrate that certain THIQ derivatives might interact with the alpha 1-adrenoceptor by forming a charge-transfer complex. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. These models are valuable for predicting the activity of new, unsynthesized compounds and for identifying the key molecular features that influence biological activity.

Several QSAR studies have been conducted on 1,2,3,4-tetrahydroisoquinoline derivatives. In one study on N-tosyl-1,2,3,4-tetrahydroisoquinoline analogs with cytotoxic activity, QSAR models revealed that the total symmetry index (Gu), 3D-MoRSE descriptors (Mor31v and Mor32u), and the 3D Petitjean index (PJI3) were the most important descriptors for explaining the observed cytotoxicity. nih.gov For instance, the most potent compound against MOLT-3 cells had the highest Gu value, while the inactive analog had the lowest. nih.gov

Another 2D-QSAR Hansch analysis was performed on THIQ derivatives with antiviral activity against the human coronavirus 229E strain. nih.gov The study found a strong correlation between the antiviral activity and the fractional minimum Zefirov negative charge (FMZNC), which is the maximum negative atomic charge multiplied by its atomic surface area divided by the total negative charge. The resulting QSAR equation demonstrated good predictive power, suggesting that electrostatic properties play a crucial role in the antiviral mechanism of these compounds. nih.gov A separate QSAR study on isoquinoline (B145761) derivatives as AKR1C3 inhibitors also highlighted the utility of molecular representation of structure-property relationships (MoRSE) descriptors in understanding the structure-activity relationships. japsonline.com

Table 2: QSAR Models for 1,2,3,4-Tetrahydroisoquinoline Derivatives

Biological Activity Important Descriptors QSAR Model Equation Statistical Parameters Reference
Cytotoxicity Gu, Mor31v, Mor32u, PJI3 Not specified Not specified nih.gov
Antiviral (HCoV-229E) Fractional Minimum Zefirov Negative Charge (FMZNC) log(1/IC₅₀) = 0.838 × FMZNC + 2.757 n=6, R²=0.901, F=36.5, q²=0.828 nih.gov

Q & A

Basic: What are the recommended synthetic routes for 1,2,3,4-tetrahydroisoquinolin-5-amine, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis of this compound derivatives often involves reductive amination or cyclization strategies. For example, related compounds like 4-methylisoquinolin-5-amine are synthesized via column chromatography using solvents like acetonitrile or methanol for elution, followed by fraction collection and concentration . Reaction parameters such as temperature (e.g., avoiding heat sources >300°C for stability ), solvent polarity, and catalyst selection (e.g., palladium for hydrogenation) significantly impact yield and purity. Optimization should include monitoring via HPLC or TLC to track intermediate formation.

Basic: How can structural characterization of this compound derivatives be performed to confirm regiochemistry?

Methodological Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming regiochemistry. For instance, the 7-amine variant (CAS 72299-68-4) was characterized by analyzing aromatic proton shifts and coupling constants to distinguish between 5- and 7-substituted isomers . Mass spectrometry (exact mass ±0.1 Da) and IR spectroscopy further validate functional groups like amine (-NH₂) and aromatic C-H stretches. X-ray crystallography is recommended for resolving ambiguous cases, as demonstrated for structurally similar tetrahydroisoquinoline hydrochlorides .

Advanced: What strategies resolve contradictions in reported biological activities of this compound analogs?

Methodological Answer:
Discrepancies in bioactivity data (e.g., receptor binding vs. cytotoxicity) often arise from differences in stereochemistry, salt forms (e.g., hydrochloride vs. hydrobromide ), or assay conditions. To address this:

  • Perform comparative studies using standardized assays (e.g., radioligand binding for receptor affinity).
  • Control for purity (>95% via HPLC ) and solvent effects (e.g., DMSO concentration in cell-based assays).
  • Use computational docking models to predict binding modes and validate with site-directed mutagenesis. For example, higenamine (a structural analog) showed varied activity depending on hydroxylation patterns .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound derivatives for CNS targets?

Methodological Answer:
SAR optimization involves systematic substitutions at positions 2, 6, and 6. For example:

  • Lipophilicity : Introduce alkyl groups (e.g., 2-ethyl or 2-propyl ) to enhance blood-brain barrier penetration. LogP values should be maintained between 1.8–2.5 (calculated via software like ChemAxon ).
  • Polarity : Add hydroxyl or methoxy groups to improve solubility, balancing with PSA (<60 Ų ).
  • Bioisosteres : Replace the amine with a bioisostere like azaheterocycles (e.g., pyridine) to modulate receptor selectivity. Test analogs in vitro using primary neuronal cultures and in vivo pharmacokinetic models.

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (R36/37/38 hazard ).
  • Ventilation : Use fume hoods to avoid inhalation of dust/volatiles.
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste (H400/H401 environmental risk ).
  • Storage : Keep in airtight containers at 2–8°C, away from ignition sources (P210 precaution ).

Advanced: How does the stability of this compound vary under different pH and temperature conditions?

Methodological Answer:
Stability studies should include:

  • pH Stability : Use buffered solutions (pH 3–10) and monitor degradation via LC-MS. Amine groups may protonate at low pH, reducing reactivity, while high pH accelerates oxidation.
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Derivatives like the hydrochloride salt decompose above 300°C , while free bases may degrade at lower temperatures.
  • Light Sensitivity : Store in amber vials if UV-Vis spectroscopy indicates photoinstability (common in aromatic amines).

Basic: What analytical techniques are suitable for quantifying this compound in biological matrices?

Methodological Answer:

  • LC-MS/MS : Use a C18 column with mobile phases of 0.1% formic acid in water/acetonitrile. Monitor transitions like m/z 148 → 130 (for C9H12N2 ).
  • GC-MS : Derivatize with BSTFA to enhance volatility.
  • Validation : Ensure linearity (R² >0.99), precision (RSD <15%), and recovery (>80%) per FDA guidelines.

Advanced: How can computational modeling predict the metabolic pathways of this compound?

Methodological Answer:

  • In Silico Tools : Use software like Schrödinger’s ADMET Predictor or MetaCore to identify likely Phase I (oxidation at C6/C7 ) and Phase II (glucuronidation) metabolites.
  • Docking Studies : Map interactions with CYP450 isoforms (e.g., CYP3A4) to predict enzyme inhibition/induction.
  • Validation : Compare with in vitro hepatocyte assays and HR-MS metabolite profiling.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-Tetrahydroisoquinolin-5-amine
Reactant of Route 2
1,2,3,4-Tetrahydroisoquinolin-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.